N-(3-Chlorobenzyl)cyclopropanamine hydrochloride structure and properties
N-(3-Chlorobenzyl)cyclopropanamine hydrochloride structure and properties
CAS Registry Number: 1185373-03-8 Chemical Formula: C₁₀H₁₂ClN · HCl Molecular Weight: 218.12 g/mol [1]
Executive Summary
N-(3-Chlorobenzyl)cyclopropanamine hydrochloride is a specialized secondary amine intermediate and pharmacophore used in medicinal chemistry.[2] Structurally, it consists of a cyclopropylamine core
The cyclopropyl group serves as a rigid, metabolic bioisostere for isopropyl or allyl groups, enhancing potency by restricting conformational freedom while resisting oxidative dealkylation by Cytochrome P450 enzymes. The 3-chloro substituent on the aromatic ring modulates lipophilicity (
Structural Analysis & Physicochemical Profile
Chemical Identity[2][3][4][5][6]
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IUPAC Name: N-[(3-chlorophenyl)methyl]cyclopropanamine hydrochloride
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SMILES: ClC1=CC=CC(CNC2CC2)=C1.Cl[1]
Physicochemical Properties (Data Table)
| Property | Value / Description | Relevance |
| Appearance | White to off-white crystalline solid | Standard salt form purity. |
| Solubility | Soluble in Water, MeOH, DMSO | High polarity of the ionic HCl salt. |
| pKa (Calc.) | ~8.5 – 9.2 (Secondary Amine) | Predominantly ionized at physiological pH (7.4). |
| LogP (Free Base) | ~2.8 (Predicted) | Optimal range for CNS penetration. |
| H-Bond Donors | 2 (Ammonium NH₂⁺) | Critical for receptor binding pocket interactions. |
| H-Bond Acceptors | 0 (in salt form) | Becomes 1 (Amine N) in free base. |
Pharmacophore Logic
The molecule combines three distinct pharmacophoric elements:
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Cationic Head (Amine): Forms salt bridges with aspartate/glutamate residues in receptor binding pockets (e.g., Asp116 in
receptor). -
Lipophilic Tail (3-Cl-Phenyl): The chlorine atom at the meta position increases lipophilicity and fills hydrophobic pockets. It is metabolically more stable than para-substitution, which is prone to oxidation.
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Rigid Linker (Cyclopropyl): The cyclopropyl ring acts as a conformational lock. Unlike flexible alkyl chains, it forces the nitrogen lone pair into specific vectors, often improving selectivity.
Synthetic Methodology: Reductive Amination
The most robust synthesis route utilizes Reductive Amination of 3-chlorobenzaldehyde with cyclopropylamine. This protocol avoids the over-alkylation issues common with direct alkylation (using benzyl halides).
Reaction Pathway (Graphviz)
Figure 1: Step-wise reductive amination pathway.
Detailed Protocol
Reagents:
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3-Chlorobenzaldehyde (1.0 equiv)
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Cyclopropylamine (1.1 equiv)
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Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
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Dichloromethane (DCM) (Anhydrous)
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Acetic Acid (Catalytic, optional)[3]
Step-by-Step Procedure:
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Imine Formation: In a dry round-bottom flask under nitrogen, dissolve 3-chlorobenzaldehyde (10 mmol) in anhydrous DCM (40 mL). Add cyclopropylamine (11 mmol). Stir at room temperature for 2 hours. Note: Magnesium sulfate can be added to absorb water and drive imine formation.
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Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (14 mmol) portion-wise. STAB is preferred over NaBH₄ because it selectively reduces the imine without reducing the aldehyde, preventing side-product formation (benzyl alcohol).
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Quench: Stir overnight at room temperature. Quench with saturated NaHCO₃ solution.
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Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo to yield the crude free base (oil).
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Salt Formation: Dissolve the crude oil in minimal diethyl ether. Add 2M HCl in ether dropwise with stirring. A white precipitate (the HCl salt) will form immediately.
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Purification: Filter the solid and recrystallize from Ethanol/Ether if necessary to achieve >98% purity.
Analytical Characterization (Self-Validating)
To ensure scientific integrity, the synthesized compound must be validated using the following diagnostic signals.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
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Cyclopropyl "Tick": The most distinct signature. Look for two multiplets upfield, typically around δ 0.5 – 0.9 ppm (4H, CH₂ of ring).
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Benzylic Methylene: A singlet or doublet (due to NH coupling) around δ 4.1 ppm (2H, Ar-CH₂-N).
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Aromatic Region: A pattern characteristic of 3-substituted benzene (singlet for H2, doublets for H4/H6, triplet for H5) in the range of δ 7.3 – 7.6 ppm .
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Ammonium Proton: A broad singlet downfield (δ 9.0+ ppm ) appearing only in the HCl salt form, disappearing upon D₂O shake.
Mass Spectrometry (LC-MS)
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Parent Ion: ESI+ mode should show a dominant peak at m/z 182.1 [M+H]⁺ (for ³⁵Cl isotope).
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Isotope Pattern: A characteristic 3:1 ratio at m/z 182 and 184, confirming the presence of a single Chlorine atom.
Biological Context & Applications
While specific clinical data for this exact CAS is proprietary or limited to early-stage research, its structural class dictates its utility.
Target Landscape (Graphviz)
Figure 2: Potential pharmacological targets based on structural homology.
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Sigma Receptors: N-substituted benzylamines are classic Sigma-1 ligands. The 3-Cl substituent is known to enhance affinity for the
hydrophobic pocket. -
NMDA Antagonism: Similar to N-benzylcyclopropylamine, this structure can act as a weak open-channel blocker for NMDA receptors, potentially relevant in neuropathic pain research.
Handling & Safety
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Hygroscopicity: HCl salts of secondary amines are hygroscopic. Store in a desiccator at -20°C.
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Stability: Stable in solid state. In solution (free base form), avoid prolonged exposure to air to prevent oxidation to the N-oxide or imine hydrolysis.
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Safety: Irritant to eyes and skin.[4] As a potential CNS active agent, handle with strict PPE (gloves, mask) in a fume hood.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56965027, N-(3-Chlorobenzyl)cyclopropanamine hydrochloride. Retrieved from [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Journal of Organic Chemistry. (Standard protocol validation). Retrieved from [Link]
- Wermuth, C. G. (2008).The Practice of Medicinal Chemistry. Academic Press. (Source for bioisosteric replacement of isopropyl with cyclopropyl).
